Naphthofurandione deriv

Description

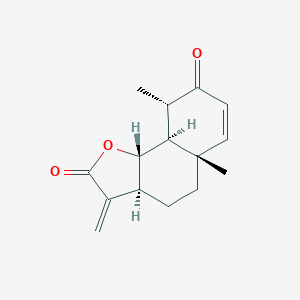

Structure

2D Structure

3D Structure

Properties

CAS No. |

18375-00-3 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3aS,5aS,9S,9aS,9bS)-5a,9-dimethyl-3-methylidene-3a,4,5,9,9a,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9-10,12-13H,1,4,6H2,2-3H3/t9-,10+,12-,13+,15+/m1/s1 |

InChI Key |

FMWJLZZXAZJJIY-OLNSGIQNSA-N |

SMILES |

CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]3[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |

Synonyms |

tubiferin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthofurandione Derivatives

Foundational Synthetic Routes and Historical Developments

The initial syntheses of the naphthofurandione skeleton laid the groundwork for more complex analogue development. Early methods primarily focused on the construction of the furan (B31954) ring onto a pre-existing naphthoquinone structure. One of the cornerstone approaches involves the reaction of 2-hydroxy-1,4-naphthoquinones with various reagents to form the heterocyclic ring.

A significant historical method is the acid-catalyzed condensation, which, while foundational, often required harsh conditions. A major advancement was the development of oxidative cycloaddition reactions. Notably, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant proved effective for mediating the addition of various dienophiles to 2-hydroxynaphthoquinone, providing a direct route to the naphthofurandione core. acs.orgacs.org This method involves the in situ generation of a reactive ortho-quinone methide intermediate from the 2-hydroxynaphthoquinone, which then undergoes a cycloaddition cascade.

Another key development was the application of photochemical methods. A one-step general synthesis was developed based on the regioselective [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with a variety of alkynes and alkenes. acs.org This approach offers a convergent and often high-yield pathway to both naphtho[2,3-b]furan-4,9-diones and their 2,3-dihydro derivatives. acs.org These foundational routes were crucial in providing access to the basic naphthofurandione scaffold, enabling further exploration of its chemical and biological properties. acs.org

| Reaction Type | Key Reagents | Starting Materials | Significance |

| Oxidative Cycloaddition | Ceric Ammonium Nitrate (CAN) | 2-Hydroxy-1,4-naphthoquinone (B1674593), Dienes | Provides a direct, one-step route to the core structure under oxidative conditions. acs.orgacs.org |

| Photochemical [3+2] Cycloaddition | UV light | 2-Hydroxy-1,4-naphthoquinone, Alkynes/Alkenes | Allows for a regioselective and convergent synthesis of the naphthofurandione ring system. acs.org |

| Acid-Catalyzed Condensation | Strong Acids | Substituted Naphthoquinones and Furan Precursors | Foundational, though often limited by harsh conditions and lower yields. |

**2.2. Innovations in Naphthofurandione Core Synthesis

Building upon the foundational methods, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing the naphthofurandione core. These innovations focus on the use of catalytic systems to improve efficiency, selectivity, and substrate scope.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for bond formation. beilstein-journals.orgrsc.org In the context of naphthofurandione synthesis, palladium catalysis has been particularly impactful. beilstein-journals.org Palladium-catalyzed C-H activation and functionalization strategies have been developed to construct the heterocyclic portion of the molecule. researchgate.netnih.gov For instance, the ortho-C-H functionalization of an amido-substituted 1,4-naphthoquinone (B94277) can be achieved in the presence of a Pd(OAc)₂ catalyst, leading to the formation of fused pyrrole (B145914) and imidazole (B134444) rings, demonstrating the power of this approach for building complex heterocyclic systems directly on the naphthoquinone scaffold. researchgate.net These methods often proceed under milder conditions than traditional approaches and exhibit high functional group tolerance, shortening synthetic routes to medicinally important molecules. nih.gov

| Catalyst System | Reaction Type | Significance | Example Precursor |

| Palladium(II) Acetate (B1210297) | C-H Activation/Annulation | Direct formation of fused heterocycles on the naphthoquinone core. researchgate.net | Amido-substituted 1,4-naphthoquinone |

| Ruthenium Complexes | Redox Reactions | Can be used for racemization or oxidation/reduction steps in multi-step syntheses. diva-portal.org | Secondary alcohols in precursor side chains |

| Copper Catalysts | Cycloaddition/Oxidation | Enables one-pot synthesis of α-carbonyl furans from ynenones, a strategy applicable to the furan ring. organic-chemistry.org | Ynenones |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful and "green" alternative to metal-based systems. For the synthesis of the furan moiety within the naphthofurandione structure, several organocatalytic strategies are applicable. N-Heterocyclic carbenes (NHCs) can catalyze the benzoin (B196080) condensation of furaldehydes, demonstrating their utility in forming key C-C bonds in furan chemistry. mdpi.com This "umpolung" or polarity inversion strategy converts an electrophilic aldehyde into a nucleophilic acyl anion equivalent. mdpi.com

Furthermore, cinchona alkaloids and their derivatives have been successfully employed as catalysts in the asymmetric synthesis of chiral annulated furans. semanticscholar.org These catalysts can operate through different modes, including general base catalysis or phase-transfer catalysis, allowing for a high degree of control over the stereochemical outcome of the reaction. semanticscholar.org Such methods enable the construction of stereochemically dense furan-fused carbocycles, which can be applied to the synthesis of chiral naphthofurandione derivatives. semanticscholar.orgrsc.org

| Organocatalyst Type | Reaction Principle | Application in Furan Synthesis |

| N-Heterocyclic Carbenes (NHCs) | Aldehyde Umpolung (Polarity Inversion) | Catalyzes C-C bond formation, such as in benzoin-type reactions of furan aldehydes. mdpi.com |

| Cinchona Alkaloids (e.g., Quinine) | Asymmetric Addition/Cycloisomerization | Enables the stereoselective synthesis of chiral 2,3-furan fused carbocycles. semanticscholar.org |

| Chiral Phosphoric Acids | Asymmetric [3+2] Cycloadditions | Used for the enantioselective synthesis of axially chiral furan-containing biaryls. researchgate.net |

Controlling the precise spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is a central goal in chemical synthesis. In the context of naphthofurandiones, regioselectivity is crucial when the naphthoquinone or the furan precursor is unsymmetrically substituted. The photoinduced [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones is a notable example of a highly regioselective reaction. acs.org Similarly, certain thermal [4+2] cycloaddition/benzannulation cascade reactions have been shown to proceed in a regiospecific manner to afford naphthofurandione derivatives. researchgate.net

Stereoselective synthesis provides access to specific enantiomers or diastereomers of chiral naphthofurandione analogues. This is often achieved by using chiral catalysts or auxiliaries. For example, the use of chiral N-tert-butanesulfinyl imines as electrophiles allows for the diastereoselective addition of nucleophiles, a strategy that can be adapted to build stereocenters in precursors to the final heterocyclic system. nih.govmdpi.com Organocatalytic methods, particularly those using cinchona alkaloids, are also at the forefront of stereoselective furan synthesis, enabling access to the full matrix of possible stereoisomeric products with high selectivity. semanticscholar.org

| Control Type | Methodology | Outcome |

| Regioselectivity | Photochemical [3+2] Cycloaddition | Controls the orientation of the furan ring relative to the naphthoquinone. acs.org |

| Regioselectivity | CAN-Mediated Cycloaddition | Directs the annulation to form linear naphtho[2,3-b]-furan-4,9-diones. acs.org |

| Stereoselectivity | Organocatalysis with Cinchona Alkaloids | Produces specific enantiomers/diastereomers of chiral furan-fused rings. semanticscholar.org |

| Stereoselectivity | Chiral Auxiliaries (e.g., N-tert-butanesulfinyl imines) | Directs the formation of specific stereocenters in acyclic precursors. nih.govmdpi.com |

Derivatization Strategies for Naphthofurandione Analogues

Once the core naphthofurandione scaffold is synthesized, its properties can be fine-tuned by adding various functional groups at its peripheral positions. This derivatization is key to developing analogues with tailored biological or material properties.

Molecular hybridization, which involves covalently combining two or more pharmacophore fragments, is a powerful strategy for creating novel bioactive molecules. mdpi.com The naphthofurandione scaffold has been successfully hybridized with phosphonate (B1237965) moieties. researchgate.netmdpi.com This combination aims to merge the properties of the naphthofurandione core, which can be associated with the production of intracellular reactive oxygen species, with the ability of the phosphoryl group to mimic tetrahedral intermediates in enzymatic reactions. mdpi.com

Another modern approach to derivatization is the direct functionalization of C-H bonds at the periphery of the aromatic system. This avoids the need for pre-functionalized starting materials. For instance, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been used to attach a 1,2,3-triazole ring to the naphthofurandione skeleton. researchgate.net This was achieved by reacting an azidomethyl-naphthofurandione with a suitable alkyne, yielding novel triazole-substituted analogues. researchgate.net These strategies highlight the modular nature of modern synthetic chemistry, allowing for the systematic modification of the core structure to optimize its function.

| Functional Group | Synthetic Strategy | Purpose of Derivatization | Reference Example |

| Phosphonate | Hybridization with phosphonate moiety | To combine redox properties with enzyme-mimicking capabilities. researchgate.netmdpi.com | Naphthofurandione-phosphonate hybrids |

| 1,2,3-Triazole | Click Chemistry (Cu-catalyzed azide-alkyne cycloaddition) | To introduce substituted aryl units via a robust and efficient linker. researchgate.net | 2-(1,2,3-triazol-ylmethyl)naphthofurandione |

| Fused Pyrrole/Imidazole | Palladium-catalyzed C-H amination/cyclization | To build additional heterocyclic rings directly onto the naphthoquinone core. researchgate.net | Pyrrolo- and imidazo-naphthofurandiones |

Design and Synthesis of Naphthofurandione-Containing Hybrid Molecules

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single new chemical entity. mdpi.comnih.gov This approach aims to produce hybrid molecules with potentially enhanced biological activity, improved selectivity, or novel mechanisms of action compared to the parent molecules. nih.gov In the context of naphthofurandione derivatives, this strategy has been employed to augment their inherent properties by combining them with other functional moieties.

The design of such hybrids often begins with identifying the key structural motifs responsible for biological effects. The naphthofurandione scaffold, present in natural products like maturone and avicequinones, is a known pharmacophore associated with specific cellular activities. mdpi.com By strategically combining this core with another pharmacophore, researchers aim to create synergistic effects or multi-target agents.

A notable example of this approach is the development of naphthofurandione-phosphonate hybrids. mdpi.comresearchgate.net The design rationale for these molecules is twofold:

The Naphthofurandione Scaffold : This part of the molecule is recognized for its ability to participate in redox processes within cells. researchgate.net

The Phosphonate Moiety : Organophosphorus functionalities, specifically the phosphoryl group, are known to enhance the biological activity of organic molecules. mdpi.com The phosphonate group can act as a bioisostere, mimicking the tetrahedral transition states that occur in various enzymatic reactions. mdpi.com

An efficient and general synthesis for a series of substituted 3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-diones has been reported, which integrates the naphthofurandione skeleton with a phosphonate group. researchgate.net The synthetic pathway commences with the reaction of 2-hydroxy-1,4-naphthoquinone with various aldehydes and diethyl phosphite. This multi-component reaction proceeds via an intramolecular cyclization to furnish the final furanodione hybrids. researchgate.net

The general synthetic scheme is outlined below:

Table 1: General Synthetic Scheme for Naphthofurandione-Phosphonate Hybrids This table is interactive. Users can sort and filter data as needed.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 2-Hydroxy-1,4-naphthoquinone, Aldehyde (R-CHO), Diethyl phosphite | Not specified in detail in the abstract | 2-Aryl-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | A one-pot reaction combining the three components. researchgate.net |

| 2 | Intermediate from Step 1 | Intramolecular cyclization | Final hybrid molecule | The cyclization step forms the furan ring of the naphthofurandione core. researchgate.net |

Detailed research has led to the synthesis of several specific hybrid molecules using this methodology. researchgate.net One of the most promising compounds to emerge from these studies is 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione. researchgate.netresearchgate.net The synthesis of this and related compounds highlights the versatility of the method in accommodating different aromatic aldehydes, leading to a library of derivatives with varied substituents on the furan ring.

Table 2: Examples of Synthesized Naphthofurandione-Phosphonate Hybrids This table is interactive. Users can sort and filter data as needed.

| Compound Name | Structure | Key Features | Research Finding Reference |

|---|---|---|---|

| 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | Contains a chloro-substituted phenyl ring at the 2-position and a diethoxyphosphoryl group at the 3-position. | This compound was identified as a highly potent derivative in initial screenings. researchgate.netresearchgate.net | |

| 3-Diethoxyphosphorylnaphtho[2,3-b]furan-4,9-diones (General) | ![Image of the general structure of 3-Diethoxyphosphorylnaphtho[2,3-b]furan-4,9-diones](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565596&t=l) |

A class of hybrids with various substituents at the 2-position of the furan ring. | An efficient and general synthesis was developed for this class of compounds. researchgate.net |

This synthetic methodology provides a clear pathway to novel hybrid molecules, demonstrating how the principles of molecular hybridization can be applied to the naphthofurandione scaffold to generate derivatives with specific functionalities. mdpi.comresearchgate.net

Isolation, Structural Elucidation, and Biogenetic Pathways of Natural Naphthofurandiones

Phytochemical and Microbial Sources of Naphthofurandione Natural Products

Naphthofurandione derivatives are secondary metabolites found in a variety of plant and microbial species. Their presence is particularly notable in species of the Tabebuia genus and can be related to common naphthoquinones like juglone (B1673114) and lawsone.

Phytochemical Sources

The genus Tabebuia, belonging to the Bignoniaceae family, is a rich source of naphthoquinones and their derivatives, including furanonaphthoquinones. arabjchem.orgresearchgate.netmdpi.com These trees, native to the neotropics, are used in traditional medicine to treat a wide range of ailments. arabjchem.orgsemanticscholar.orgwikipedia.org

Tabebuia Species : The inner bark of Tabebuia trees, often known as "taheebo" or "pau d'arco," contains a variety of bioactive compounds. arabjchem.orgsemanticscholar.org Among these are naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. nih.gov For instance, (-)-5-hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione and its isomer have been identified in the inner bark of Tabebuia avellanedae. nih.gov Another report mentions the presence of naphthofurandione acetyl derivatives in the trunk wood of Tabebuia incana. researchgate.net Research has confirmed that a naphthofurandione (NFD) is a major bioactive agent in Tabebuia avellanedae. nih.gov Molecules with a naphthofurandione structure isolated from Tabebuia have been shown to possess apoptotic effects in cancer cells. mdpi.com

Juglone and Lawsone as Precursors : Juglone (5-hydroxy-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone) are simple naphthoquinones that serve as important phytochemical precursors and structural motifs for more complex derivatives. ijarsct.co.injem-online.orgdovepress.com Juglone is famously found in plants of the Juglandaceae family, such as the black walnut (Juglans nigra). jem-online.orgnih.gov Lawsone is the primary coloring agent in henna, derived from the plant Lawsonia inermis. ijarsct.co.inijarsct.co.inneuroquantology.comresearchgate.net While these are not naphthofurandiones themselves, their chemical structure is the foundation upon which the furan (B31954) ring is biosynthetically or synthetically built to create the naphthofurandione scaffold.

Microbial Sources

The microbial world is a vast and largely untapped reservoir of novel chemical structures. mdpi.comfrontiersin.org Fungi and bacteria, particularly from the order Actinomycetales, are prolific producers of secondary metabolites. mdpi.comfrontiersin.org

Fungi : Fungi are known to produce a wide array of pigments and other bioactive compounds, including various quinones. frontiersin.orgvtt.fi For example, fungi of the genus Monascus produce naphthoquinones known as monasones. vtt.fi The biosynthetic pathways in fungi can lead to a diverse range of polyketide-derived structures, providing a potential source for novel naphthofurandiones.

Bacteria : Streptomyces species are particularly noteworthy for their ability to synthesize complex natural products. mdpi.comijournals.cnnih.gov While specific examples of naphthofurandiones from bacteria are less commonly cited than from plants, the biosynthetic machinery, such as Type II polyketide synthases found in Streptomyces, is responsible for producing related anthracycline and naphthoquinone compounds and could theoretically produce naphthofurandione scaffolds. ijournals.cn

Table 1: Selected Natural Sources of Naphthofurandione Derivatives and Related Precursors

Advanced Chromatographic and Spectroscopic Techniques in Natural Product Isolation

The isolation and structural elucidation of natural products from complex biological matrices require a suite of sophisticated analytical techniques. The process typically involves extraction, separation, and finally, characterization.

Advanced Chromatographic Techniques

Chromatography is essential for separating individual compounds from a crude extract. phcogj.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the purification and analysis of natural products. mdpi.comnih.gov It utilizes a liquid mobile phase and a solid stationary phase packed into a column. By pumping the mobile phase and sample mixture through the column at high pressure, compounds are separated based on their differential interactions with the stationary phase. researchgate.net For isolating naphthofurandiones, reversed-phase HPLC (using a nonpolar stationary phase like C8 or C18 and a polar mobile phase) is commonly employed. nih.govresearchgate.net A photodiode array (PDA) detector can be coupled with HPLC to provide UV-Vis spectra of the eluting compounds in real-time, which aids in the identification of chromophoric compounds like quinones. researchgate.net Preparative HPLC allows for the isolation of milligram-to-gram quantities of pure compounds for further structural analysis and biological testing. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. Spectroscopic methods are the primary tools for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For a naphthofurandione, FT-IR can confirm the presence of key structural features such as carbonyl (C=O) groups of the quinone and furanone systems (typically strong absorptions around 1600-1750 cm⁻¹), C-O bonds within the furan ring, and aromatic C=C bonds of the naphthalene (B1677914) core. mdpi.comresearchgate.net

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its stereochemistry and crystal packing. dtu.dk The technique requires a well-ordered single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. dtu.dk By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the precise position of each atom. This method is invaluable for confirming the novel structure of a newly isolated natural product like a complex naphthofurandione derivative.

Table 2: Application of Analytical Techniques in Naphthofurandione Research

Postulated Biogenetic Mechanisms for Naphthofurandione Scaffolds

The biosynthesis of natural products involves complex enzymatic pathways that convert simple primary metabolites into diverse and intricate secondary metabolites. The backbones of naphthoquinones and their derivatives are typically formed via one of two major pathways: the polyketide pathway or the shikimate pathway.

Polyketide Pathway : In many fungi and bacteria, the aromatic ring system of naphthoquinones is assembled by polyketide synthases (PKSs). ijournals.cn This pathway involves the sequential condensation of acetate (B1210297) units (via acetyl-CoA and malonyl-CoA) to build a polyketide chain, which then undergoes cyclization and aromatization reactions to form the naphthalene core. For example, the biosynthesis of the fungal naphthoquinone monasone in Monascus branches from a polyketide intermediate. vtt.fi Further tailoring enzymes, such as oxidases and cyclases, would then be required to modify this core, for instance, by adding and cyclizing a side chain to form the fused furanone ring of a naphthofurandione.

Shikimate Pathway : In plants, the shikimate pathway is a common route to aromatic compounds, including naphthoquinones. nih.gov This pathway converts simple carbohydrate precursors into shikimic acid, which then leads to chorismate. Chorismate is a key branch-point metabolite. For many plant naphthoquinones, the pathway proceeds from chorismate via o-succinylbenzoic acid (OSB) to form 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov DHNA is the direct precursor to phylloquinone (Vitamin K1) and also serves as an intermediate for specialized naphthoquinones like juglone and lawsone. nih.gov The biosynthesis of juglone's naphthalenoid moiety in black walnut has been shown to originate from an intermediate in the phylloquinone pathway. The formation of the furan ring in naphthofurandiones likely involves the subsequent enzymatic modification of a naphthoquinone intermediate derived from one of these primary pathways. This could involve, for example, the oxidation of an alkyl side chain followed by intramolecular cyclization to form the lactone (furanone) ring. The biosynthesis of the fungal pigment aurofusarin (B79076) involves the dimerization of a rubrofusarin (B1680258) intermediate, linking the biosynthesis of naphthoquinones and naphthopyrones.

Elucidation of Biological Activities and Molecular Mechanisms of Naphthofurandione Derivatives

Investigation of Antiproliferative and Anticancer Mechanisms.researchgate.netnih.govresearchgate.netnih.gov

Naphthofurandione derivatives exhibit significant antiproliferative and anticancer properties through a variety of mechanisms, including the modulation of the cell cycle, induction of programmed cell death, and inhibition of key oncogenic targets.

Cell Cycle Modulation and Apoptosis Induction (e.g., G2/M phase arrest).uthscsa.edumdpi.com

A key aspect of the anticancer activity of naphthofurandione derivatives lies in their ability to interfere with the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating. A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.govnih.gov For instance, studies on certain naphthofurandione analogs have demonstrated their capacity to induce an accumulation of cells in the G2/M phase in various cancer cell lines, including gastric and breast cancer. nih.govnih.gov This G2/M arrest is often a prelude to apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.

The induction of apoptosis by these derivatives is a multi-faceted process. Research has shown that some naphthofurandione compounds trigger the intrinsic apoptotic pathway. researchgate.net This involves the regulation of key proteins such as those in the Bcl-2 family, leading to increased levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process. researchgate.net Some derivatives have been shown to activate caspase-9, an initiator caspase in the intrinsic pathway. researchgate.net

The table below summarizes the effects of select naphthofurandione derivatives on cell cycle and apoptosis.

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Events |

| BQ and OQ | AGS (gastric cancer) | G2/M phase arrest. nih.gov | Yes. nih.gov | Increased p27, decreased p-Akt, CDK1/2, and cyclin B1. nih.gov |

| 3-benzoyl-naphtho[1,2-b]furan-4,5-dione | MCF-7, MDA-MB-231 (breast cancer) | G1/S and G2/M phase arrest. nih.gov | Not explicitly stated | Inhibition of CDC25B. nih.gov |

| LACBio1, LACBio2, LACBio3, LACBio4 | MDA-MB 231 (triple-negative breast cancer) | G2/M phase arrest. mdpi.com | Yes. researchgate.net | Induction of intrinsic apoptosis pathway, activation of caspase 9. researchgate.net |

| AJ-418 | MCF-7, MDA-MB-231 (breast cancer) | Drastic morphological changes. researchgate.net | Implied by morphological changes | Not specified. researchgate.net |

Ferroptosis Pathway Activation (e.g., Nrf2-GPX4 signaling pathway modulation)

Recent studies have shed light on a novel mechanism of action for some naphthofurandione derivatives: the induction of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This pathway is distinct from apoptosis and represents a promising avenue for cancer therapy.

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in protecting cells from oxidative stress and inhibiting ferroptosis. nih.govfrontiersin.org Nrf2 activation leads to the expression of antioxidant genes, including glutathione (B108866) peroxidase 4 (GPX4). nih.govfrontiersin.org GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis. nih.govnih.gov

Some naphthofurandione derivatives have been found to modulate the Nrf2-GPX4 signaling pathway, leading to the induction of ferroptosis in cancer cells. By interfering with this protective pathway, these compounds can promote the accumulation of lipid reactive oxygen species (ROS) and trigger iron-dependent cell death. This mechanism is particularly relevant for overcoming resistance to traditional apoptosis-inducing chemotherapies. The modulation of this pathway can involve the downregulation of Nrf2 and/or the direct inhibition of GPX4 activity, tipping the cellular balance towards pro-ferroptotic conditions. nih.govmdpi.com

Inhibition of Specific Oncogenic Targets (e.g., Aromatase, Protein Kinases).nih.govnih.gov

Naphthofurandione derivatives can exert their anticancer effects by directly inhibiting specific molecular targets that are crucial for cancer cell growth and survival.

Aromatase Inhibition: Aromatase is a key enzyme responsible for the synthesis of estrogens, which play a critical role in the development and progression of hormone-receptor-positive breast cancer. nih.govwikipedia.org Certain naphthofurandione derivatives have demonstrated potent aromatase inhibitory activity. nih.gov For example, a study on a finely ground powder from the inner bark of Tabebuia avellanedae, containing the naphthofurandione derivative NFD, showed significant inhibition of aromatase activity in a model for post-menopausal breast cancer. nih.gov This inhibition was found to be superior to that of clinical aromatase inhibitors like Letrozole and Exemestane based on the NFD content. nih.gov This highlights the potential of these natural compounds as alternatives or adjuncts in endocrine therapy for breast cancer.

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate numerous cellular processes, including proliferation, survival, and differentiation. nih.govresearchgate.net Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for drug development. nih.gov Some naphthofurandione derivatives have been identified as inhibitors of specific protein kinases. For instance, the naphthofurandione 3-benzoyl-naphtho[1,2-b]furan-4,5-dione was found to be an inhibitor of Cdc25B, a protein phosphatase that plays a role in cell cycle progression. researchgate.net Another example is the reported inhibition of JAK2/3 kinase activity by napabucasin (B1676941) and its methylated analog. researchgate.net

The table below highlights the inhibitory activity of specific naphthofurandione derivatives on oncogenic targets.

| Compound/Derivative | Oncogenic Target | Cancer Type/Model | Key Findings |

| Taheebo-NFD-Marugoto (TNM) | Aromatase | Post-menopausal, ER+ breast cancer. nih.gov | Dose-dependent inhibition of aromatase activity, superior to Letrozole and Exemestane based on NFD content. nih.gov |

| 3-benzoyl-naphtho[1,2-b]furan-4,5-dione | Cdc25B (a protein phosphatase) | Not specified | Reversible and competitive inhibitor of Cdc25B. researchgate.net |

| Napabucasin and 2'-methyl napabucasin | JAK2/3 kinase | Erythroleukemia cell lines. researchgate.net | Significantly inhibited JAK2/3 kinase activity in the nanomolar range. researchgate.net |

Interaction with Cellular Macromolecules (e.g., Tubulin, DNA)

The anticancer activity of naphthofurandione derivatives can also be attributed to their direct interaction with essential cellular macromolecules like tubulin and DNA.

Interaction with Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. While direct evidence for naphthofurandione derivatives binding to tubulin is an area of ongoing research, the induction of G2/M phase arrest by some of these compounds is a characteristic effect of tubulin-targeting agents. nih.gov

Interaction with DNA: DNA is a primary target for many anticancer drugs. Naphthoquinone-based compounds, the core structure of many naphthofurandione derivatives, are known to interact with DNA through various mechanisms, including intercalation and induction of DNA damage. mdpi.com Naphtho[1,2-b]quinolizinium and naphtho[2,1-b]quinolizinium bromides, for example, have been shown to bind to DNA, with a preference for GC base pairs, and induce DNA damage upon UV-A irradiation. This interaction can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. researchgate.net Some derivatives have been shown to cause DNA damage and phosphorylation of H2AX, a marker of DNA double-strand breaks. researchgate.net

Antimicrobial Efficacy and Associated Mechanisms.nih.govresearchgate.netmdpi.comarabjchem.org

In addition to their anticancer properties, naphthofurandione derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant bacteria.

Antibacterial Action Against Drug-Resistant Strains (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat. nih.gov Naphthofurandione derivatives have shown promise as potential therapeutic agents to combat these challenging infections.

Several studies have reported the antibacterial activity of naphthofurandione derivatives against MRSA. For instance, compounds such as 2-acetyl-naphtho[2,3-b]furan-4,9-dione, 5-hydroxy-2-acetyl-naphtho[2,3-b]furan-4,9-dione, and 8-hydroxy-2-acetyl-naphtho[2,3-b]furan-4,9-dione have been tested against MRSA and exhibited antibacterial, though not bactericidal, activity. arabjchem.org The mechanisms underlying the antibacterial action of these compounds are multifaceted and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species. nih.gov The ability of these compounds to overcome existing resistance mechanisms makes them valuable leads for the development of new antibiotics.

The table below provides examples of naphthofurandione derivatives with activity against MRSA.

| Compound/Derivative | Strain | Activity |

| 2-acetyl-naphtho[2,3-b]furan-4,9-dione | MRSA | Antibacterial. arabjchem.org |

| 5-hydroxy-2-acetyl-naphtho[2,3-b]furan-4,9-dione | MRSA | Antibacterial. arabjchem.org |

| 8-hydroxy-2-acetyl-naphtho[2,3-b]furan-4,9-dione | MRSA | Antibacterial. arabjchem.org |

Antifungal and Antiviral Activities

Naphthofurandione derivatives have demonstrated notable potential as both antifungal and antiviral agents, addressing the critical need for new therapeutic options against resistant and emerging pathogens.

A variety of naphthoquinone derivatives have been investigated for their efficacy against several fungal pathogens. nih.gov For instance, fourteen 1,4-naphthoquinone (B94277) derivatives were screened for their in vitro antifungal activity against Sporothrix brasiliensis and Sporothrix schenckii, the primary causative agents of sporotrichosis in Latin America. nih.gov Among these, naphthoquinone 5, a silver salt of lawsone, emerged as the most potent compound. nih.gov This derivative proved to be ten times more selective for fungal cells over fibroblasts. nih.gov The combination of itraconazole (B105839) with naphthoquinone 5 enhanced the inhibitory activity of the azole antifungal. nih.gov

Shikonin (B1681659), another naphthoquinone derivative, exhibited stronger activity than fluconazole (B54011) against yeast-like fungi, being four times more potent against Candida krusei and twice as potent against Saccharomyces cerevisiae. nih.gov However, acetylshikonin (B600194) and β-hydroxyisovaleryl shikonin displayed lower activity against most fungal pathogens compared to standard treatments, with the exception of their effect on C. krusei. nih.gov Against the filamentous fungus Trichosporon cutaneum, all tested naphthoquinones showed a range of activity but were less potent than the standard antifungal. nih.gov

Further studies have synthesized and evaluated other derivatives. For example, 3-alkenyl oxindole (B195798) derivatives have shown selective antifungal properties against human pathogenic Candida species, with minimum inhibitory concentration (MIC) values ranging from 2 µg/mL to 125 µg/mL. ajgreenchem.com Similarly, certain pyrrole (B145914) derivatives have demonstrated potent antifungal activity, with some compounds being more active than the reference drug clotrimazole (B1669251) against C. albicans. jmcs.org.mx The antimicrobial activity of 2-Hydroxymethyl-1-naphthol diacetate (TAC) and its Mannich base derivatives has also been noted against various fungi, including Candida parapsilosis, Candida tropicalis, and Trichosporon beigelli, with MICs between 0.1-0.4 microM. nih.gov

Table 1: Antifungal Activity of Naphthoquinone Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Naphthoquinone 5 (silver salt of lawsone) | Sporothrix brasiliensis, S. schenckii | Most active of 14 derivatives; 10x more selective for fungal cells. | nih.gov |

| Shikonin | Candida krusei, Saccharomyces cerevisiae | 4x and 2x stronger than fluconazole, respectively. | nih.gov |

| Acetylshikonin, β-hydroxyisovaleryl shikonin | Candida krusei | Showed activity. | nih.gov |

| 3-Alkenyl oxindole derivatives | Candida species | MIC values from 2 µg/mL to 125 µg/mL. | ajgreenchem.com |

| Pyrrole derivatives | Candida albicans | Some more potent than clotrimazole. | jmcs.org.mx |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida parapsilosis, C. tropicalis, Trichosporon beigelli | MICs of 0.1-0.4 microM. | nih.gov |

The antiviral potential of naphthofurandione derivatives has been explored against several viruses. A series of naphthalenone derivatives, balticols A-F, isolated from a marine fungus, demonstrated inhibitory activity against influenza virus A and herpes simplex virus (HSV). nih.gov Notably, balticol E was the most potent, with an IC50 value of 0.01 µg/ml against HSV type I. nih.gov

The antiviral effects of tabamide A (TA0), a phenolic compound, and its synthetic derivatives have also been investigated. researchgate.net These compounds show promise in the development of new influenza therapeutics. researchgate.net Furthermore, a compound isolated from S. cepharantha has been reported to exhibit antiviral effects against herpes simplex virus type-1 by inhibiting DNA synthesis. spandidos-publications.com

Table 2: Antiviral Activity of Naphthofurandione and Related Derivatives

| Compound/Derivative | Virus | Activity | Reference |

|---|---|---|---|

| Balticols A-F | Influenza A, Herpes Simplex Virus | Inhibitory activity observed. | nih.gov |

| Balticol E | Herpes Simplex Virus Type I | IC50 of 0.01 µg/ml. | nih.gov |

| Tabamide A (TA0) and derivatives | Influenza Virus | Antiviral activity. | researchgate.net |

| Compound from S. cepharantha | Herpes Simplex Virus Type-1 | Inhibits DNA synthesis. | spandidos-publications.com |

Anti-inflammatory and Immunomodulatory Effects

Naphthofurandione derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the modulation of inflammatory mediators and key signaling pathways.

Overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are hallmarks of inflammation. diva-portal.orgnih.govmdpi.com Several studies have shown that furanonaphthoquinone (FNQ) derivatives can potently inhibit NO production in lipopolysaccharide (LPS)-induced macrophages. sld.curesearchgate.net Specifically, derivatives FNQ1, FNQ2, and FNQ5 showed a concentration-dependent inhibitory effect on NO production, with FNQ5 being the most active and selective. researchgate.net This inhibitory effect is believed to contribute significantly to the anti-inflammatory activity reported for extracts from Tabebuia species. sld.cu The mechanism is thought to involve the downregulation of inducible nitric oxide synthase (iNOS) expression. sld.cunih.gov Similarly, other compounds have been shown to exert their anti-inflammatory effects by decreasing serum iNOS activity, thereby reducing NO and PGE2 production. nih.gov

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. sld.cu The inhibitory activity of furanonaphthoquinone derivatives on NO production is strongly suggested to occur by blocking NF-κB activation, which is necessary for the LPS-induced expression of iNOS. sld.cu Although the precise mechanism by which these derivatives interfere with NF-κB activation is yet to be fully elucidated, this pathway is a key target. sld.cumdpi.com It has been shown that β-lapachone, a quinone derivative, can suppress TNF-induced NF-κB activation, a process dependent on the NQO1 enzyme. researchgate.net

Other Emerging Biological Activities

Beyond the well-defined activities, naphthofurandione and related naphthoquinone derivatives are being explored for a range of other biological effects. nih.govresearchgate.net These compounds are recognized for their broad spectrum of activities, including antioxidant and apoptosis-inducing properties. nih.govresearchgate.net Their potential as anticancer agents is a significant area of ongoing research, with some derivatives like lapachol (B1674495) and lapachone already in clinical trials. nih.gov The cytotoxic activity of various acyl and alkyl derivatives of juglone (B1673114) and lawsone has been evaluated, with some showing promising results against different cancer cell lines. nih.gov The diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. mdpi.commdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthofurandione Derivatives

Correlative Analysis of Chemical Modifications and Biological Efficacy

The biological activity of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives is profoundly influenced by the nature and position of various substituents on their tricyclic core. SAR studies have systematically explored these modifications to optimize their anticancer and antimicrobial properties.

Research has shown that creating tricyclic systems, such as naphtho[2,3-b]furan-4,9-dione, enhances cytotoxic activity against cancer cells compared to simpler naphthoquinone precursors. researchgate.netderpharmachemica.com The substitution pattern on this core structure is a key determinant of potency and selectivity. For instance, the introduction of an electron-withdrawing group at the 2-position of the furan (B31954) ring has been found to improve toxicity against cancer cell lines like HT-29. researchgate.netfrontiersin.org

In the context of antimicrobial activity, modifications have yielded compounds with broad-spectrum efficacy. A notable example is a fluorine-containing naphtho[2,3-b]furan-4,9-dione derivative, NQ008, which demonstrates potent and broad antimicrobial action against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria and fungi. researchgate.net Analogs of furanonaphthoquinone (FNQ) have shown potent inhibitory activity against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.1 μg/ml against Helicobacter pylori. semanticscholar.org

Further SAR studies on anticancer activity revealed that ortho-substitution on the quinone ring can dramatically enhance potency. Specifically, the addition of an oxopropyl group at this position led to a compound with a 12-fold increase in activity against the PC9 lung cancer cell line. nih.gov The strategic modification of the basic naphtho[2,3-b]furan-4,9-dione structure has also led to the development of derivatives with potential applications in treating skin hyperproliferation disorders like psoriasis. researchgate.netnih.gov

Table 1: Correlative Analysis of Chemical Modifications and Biological Efficacy

| Core Scaffold | Modification | Biological Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Naphtho[2,3-b]furan-4,9-dione | 2-substituted electron-withdrawing group | Anticancer (HT-29 cells) | Increased toxicity and potent activity. | researchgate.netfrontiersin.org |

| Naphtho[2,3-b]furan-4,9-dione | Fluorine-containing substituent (NQ008) | Antimicrobial (Gram-positive, Gram-negative, Fungi) | Potent and broad-spectrum bactericidal activity. | researchgate.net |

| Furanonaphthoquinone (FNQ) | Various analogs | Antimicrobial (H. pylori) | Significant inhibitory activity (MIC of 0.1 μg/ml). | semanticscholar.org |

| Naphthoquinone-naphthol | Ortho-substitution with oxopropyl group | Anticancer (PC9, HCT116, A549 cells) | Markedly enhanced antiproliferative activity (up to 12-fold). | nih.gov |

| Naphtho[2,3-b]furan-4,9-dione | Heterocycle-fused analogs | Keratinocyte hyperproliferation | Suppression of hyperproliferation, potential for psoriasis treatment. | researchgate.netnih.gov |

| Iminonaphtho[2,3-b]furan | (Z)-4-(hydroxyimino) and (Z)-4-methoxyimino groups | Anticancer (K562 cells) | Exhibited potent antiproliferative effects with GI₅₀ values of 0.82 and 0.60 µM. | researchgate.net |

Influence of Stereochemistry and Conformational Features on Activity

The three-dimensional arrangement of atoms—stereochemistry—is a critical factor that can dictate the biological activity of drug molecules. For naphthofurandione derivatives, particularly those derived from natural sources, specific stereoisomers often exhibit significantly greater potency, highlighting the importance of stereoselective interactions with biological targets. ajchem-a.com

A key investigation into furanonaphthoquinones isolated from the plant Newbouldia laevis successfully established the absolute stereochemistry of 3-hydroxy derivatives for the first time. derpharmachemica.com Using single X-ray crystal structure analysis, the configuration was determined to be (2S,3R). derpharmachemica.com This foundational work provides a structural basis for understanding how these specific isomers interact with their biological targets.

The importance of stereochemistry extends beyond target binding to affect processes like cellular uptake. ajchem-a.com Studies on related natural product isomers have shown that often only one specific isomer, such as the (5S, αS) isomer, displays significant biological activity. This suggests that uptake into cells may be mediated by stereoselective transport systems, which recognize only a particular 3D conformation. ajchem-a.com Consequently, even if different isomers could theoretically bind to a target, their inability to efficiently enter the cell renders them inactive. This underscores the necessity of considering not just the final drug-target interaction but the entire biological pathway when designing new therapeutic agents based on the naphthofurandione scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com These models are invaluable for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and accelerating drug discovery.

A significant 3D-QSAR study was conducted on a series of 36 naphthoquinone derivatives, which included several furanonaphthoquinones, to model their anti-proliferative activity against HT-29 colorectal cancer cells. frontiersin.org Using the Comparative Molecular Field Analysis (CoMFA) method, a statistically reliable model was generated, evidenced by a strong coefficient of determination (r² = 0.99) and a good cross-validated coefficient (q² = 0.625). frontiersin.org Such models provide contour maps that visualize the regions where steric bulk or specific electrostatic properties are predicted to either increase or decrease biological activity. This visual feedback is crucial for guiding the rational design of new, more potent derivatives. Based on this model, five new compounds were proposed that had a theoretical anti-proliferative activity twofold higher than the existing compounds. frontiersin.org

Another study highlighted that the improved toxicity profiles of tricyclic systems like naphtho[2,3-b]furan-4,9-dione make them promising candidates for further anticancer drug development, with QSAR being a key tool in this process. researchgate.netderpharmachemica.com Furthermore, QSAR models have been successfully applied to predict the inhibitory activity of naphtho[2,3-b]furan-4,9-dione derivatives against enzymes like Casein Kinase II (CK2), a target in cancer therapy. researchgate.netd-nb.info A model developed based on a different class of inhibitors was used to predict the activity of 25 naphthofurandione derivatives, leading to the in vitro testing and discovery of a novel inhibitor with an IC₅₀ value of 2.33 µM. researchgate.netd-nb.info

Table 2: QSAR Modeling of Naphthoquinone Derivatives

| Study Focus | Modeling Technique | Biological Activity | Key Statistical Results | Outcome/Significance | Reference(s) |

|---|---|---|---|---|---|

| Naphthoquinone derivatives (including furanonaphthoquinones) | 3D-QSAR (CoMFA) | Anti-proliferative (HT-29 cells) | r² = 0.99, q² = 0.625 | Generated a reliable predictive model and proposed five new, more potent compounds. | frontiersin.org |

| Naphtho[2,3-b]furan-4,9-dione derivatives | QSAR model based on indeno[1,2-b]indoles | Casein Kinase II (CK2) inhibition | N/A (model used for prediction) | Predicted activity of 25 derivatives, leading to the identification of a new inhibitor (IC₅₀ = 2.33 µM). | researchgate.netd-nb.info |

Ligand-Based and Receptor-Based Pharmacophore Mapping

Pharmacophore mapping is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. researchgate.net This approach can be ligand-based, where the model is derived from a set of known active molecules, or receptor-based (structure-based), where the model is generated from the 3D structure of the biological target itself. researchgate.netresearchgate.netnih.gov

A significant ligand-based pharmacophore study was performed on a series of 51 natural and synthetic naphthoquinone derivatives, including structurally related β-cycled-pyran-1,2-naphthoquinones, to understand their cytotoxic activity against the HL-60 human leukemia cell line. researchgate.net The resulting pharmacophore model identified several key features crucial for high activity:

Two hydrogen-bond acceptor (HBA) features corresponding to the carbonyl groups.

A third HBA feature from the oxygen atom within the heterocyclic ring (the pyran ring in this study).

A hydrophobic (HYD) feature , indicating the importance of an interaction between methyl groups on the pyran ring and a hydrophobic region of the receptor. researchgate.net

This model successfully explained why moderately active derivatives were less potent, as they only fulfilled a subset of these essential features. researchgate.net Such findings provide a clear roadmap for designing new analogs with enhanced potency by ensuring they incorporate all the identified pharmacophoric elements.

While specific receptor-based pharmacophore studies on naphthofurandiones are less common, this approach is widely used when the 3D structure of the target protein is known. nih.govresearchgate.net In this method, the binding site of the protein is analyzed to identify key interaction points, such as hydrogen bond donors/acceptors and hydrophobic pockets. nih.gov A pharmacophore query is then built to match these features, which can be used to screen large virtual libraries for new molecules that fit the binding site, a process known as virtual screening. researchgate.netresearchgate.net Docking studies on naphtho[2,3-b]furan-4,9-dione derivatives targeting enzymes like Casein Kinase II have confirmed their ability to fit well within the active site, validating the potential for structure-based design approaches. d-nb.info

Table 3: Pharmacophoric Features for Naphthoquinone Cytotoxicity

| Pharmacophore Feature | Description | Inferred Importance for Activity | Reference |

|---|---|---|---|

| Hydrogen-Bond Acceptor 1 (HBA1) | Carbonyl group at C-1 | Essential for interaction with the biological target. | researchgate.net |

| Hydrogen-Bond Acceptor 2 (HBA2) | Carbonyl group at C-2 | Essential for interaction with the biological target. | researchgate.net |

| Hydrogen-Bond Acceptor 3 (HBA3) | Oxygen atom of the pyran/furan ring | Contributes to the binding affinity and specificity. | researchgate.net |

| Hydrophobic (HYD) | Methyl groups on the pyran/furan ring | Interacts with a hydrophobic pocket in the receptor, enhancing binding. | researchgate.net |

Computational Chemistry and Molecular Modeling Applications in Naphthofurandione Research

Quantum Mechanical Studies (e.g., DFT Calculations) for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of naphthofurandione derivatives. DFT calculations allow for the investigation of the equilibrium geometry of these molecules. researchgate.net For instance, the B3LYP functional combined with a 6-311G(d,p) basis set is a commonly used method for such calculations. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter, as a smaller energy gap generally indicates higher molecular reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net These calculations provide valuable information on the molecule's electronic and chemical properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred binding orientation of a ligand when it interacts with a target molecule, such as a protein, to form a stable complex. jscimedcentral.com This method is crucial in drug design to understand drug-receptor interactions. journaljpri.com In the context of naphthofurandione research, molecular docking simulations can elucidate how these derivatives interact with biological targets, such as enzymes or receptors, which is fundamental for designing new therapeutic agents. jscimedcentral.com

For example, in studies of related heterocyclic compounds with anticancer potential, molecular docking has been used to validate experimental findings and understand the interactions at the molecular level. nih.gov The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing heteroatoms and adding polar hydrogens. mdpi.com The ligand structures are then modeled and optimized before being docked into the active site of the protein. mdpi.com The results are often ranked based on a scoring function that estimates the binding affinity. jscimedcentral.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding pocket. ekb.eg

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

Molecular Dynamics (MD) simulations offer a dynamic perspective of the conformational changes and binding stability of naphthofurandione derivatives within a biological target. nih.govnih.gov Unlike the static picture provided by molecular docking, MD simulations can track the movements of atoms over time, providing insights into the flexibility of the protein-ligand complex. frontiersin.orgnih.govnih.gov

MD simulations are particularly useful for studying the stability of the complex, with parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) being monitored. mdpi.comfrontiersin.org A stable RMSD value over the simulation time suggests that the complex has reached equilibrium. mdpi.com RMSF analysis helps to identify the flexible regions of the protein upon ligand binding. frontiersin.org These simulations can also provide a more detailed understanding of the interactions, including the role of water molecules at the binding interface. frontiersin.org The information gleaned from MD simulations is valuable for refining the design of more effective and specific inhibitors. nih.gov

Predictive In Silico Tools for Bioactivity Profiling and Lead Prioritization

A variety of in silico tools are available to predict the bioactivity profile and to prioritize lead compounds in the drug discovery pipeline. These tools leverage computational models to estimate a compound's pharmacological and pharmacokinetic properties, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.govrsc.org

Online prediction tools can forecast the biological activity spectrum of designed derivatives based on their structure. nih.gov For instance, the PASS (Prediction of Activity Spectra for Substances) tool can predict a wide range of biological activities with corresponding probabilities. nih.gov Furthermore, predictive lead prioritization tools, often powered by machine learning, can rank potential drug candidates based on their likelihood of success, thereby optimizing the allocation of resources for further experimental testing. datasolutions.com These in silico profiling methods help in the early identification of promising candidates and the elimination of those with unfavorable predicted properties. uomustansiriyah.edu.iq

Artificial Intelligence and Machine Learning in Naphthofurandione Design

Future Directions and Translational Perspectives in Naphthofurandione Derivative Research

Rational Design of Next-Generation Naphthofurandione Scaffolds

The rational design of new molecular scaffolds is a cornerstone of modern drug discovery, aiming to create next-generation compounds with enhanced efficacy, selectivity, and favorable pharmacological properties. nih.govfrontiersin.org For naphthofurandione derivatives, this involves the strategic modification of the core structure to optimize interactions with biological targets and improve therapeutic outcomes. frontiersin.org

A key strategy in this endeavor is molecular hybridization , which involves covalently linking the naphthofurandione pharmacophore with other bioactive moieties. mdpi.comresearchgate.net This approach is inspired by naturally occurring naphthofurandiones like maturone and avicequinones, whose structural motifs are associated with the generation of intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. mdpi.com Researchers have expanded on this by combining the naphthofurandione scaffold with a phosphonate (B1237965) group, which can mimic tetrahedral intermediates in enzymatic reactions. mdpi.com This led to the development of hybrids such as 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione , which was found to induce DNA damage and apoptosis in leukemia and breast adenocarcinoma cell lines. mdpi.com

The design process also focuses on tailoring the scaffold to achieve architectural control and desired polarity, which can influence bioavailability and target engagement. mdpi.com By systematically exploring different substitution patterns and functional groups, scientists can fine-tune the electronic and steric properties of the molecule to enhance its biological activity. mdpi.com This structured approach allows for the creation of diverse chemical libraries built around a privileged naphthofurandione core, paving the way for the discovery of more potent and selective therapeutic agents. mdpi.comnih.gov

Discovery of Novel Biological Targets and Therapeutic Modalities

While naphthoquinones, the parent class of compounds, are well-known for their broad anticancer properties, future research is focused on identifying novel and specific biological targets for naphthofurandione derivatives. mdpi.comresearchgate.net This moves beyond general cytotoxicity to pinpoint key enzymes and pathways that these compounds can modulate, opening up new therapeutic avenues.

One significant area of discovery is the targeting of cell division cycle (CDC) phosphatases. Specifically, 3-benzoyl-naphtho[1,2-b]furan-4,5-dione has been identified as an inhibitor of CDC25B, a protein involved in cell cycle progression. frontiersin.org Inhibition of CDC25B is a promising strategy for cancer therapy, and the discovery of a naphthofurandione-based inhibitor highlights a specific and valuable target for this class of compounds. frontiersin.orgcnr.it

Another critical target identified for the broader class of naphthoquinones, with direct relevance for naphthofurandione derivatives, is the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov PKM2 is a key enzyme in the glycolytic pathway that is highly expressed in cancer cells, and its inhibition represents a potential therapeutic strategy. nih.gov The development of novel naphthoquinone derivatives that potently inhibit PKM2 demonstrates the potential to create targeted anticancer agents. nih.gov

Beyond cancer, the antifungal properties of these compounds are also being explored. Dihydrofuranonaphthoquinone derivatives have shown potent anticandidal activity, suggesting that non-conventional, hydrophobic binding pockets on fungal enzymes could be potential targets. researchgate.net The therapeutic modality in many of these cases involves the inhibition of critical enzymes or, as seen with scaffolds like maturone, the induction of apoptosis through the generation of ROS. mdpi.com

Advancements in Sustainable and Scalable Synthetic Methodologies

The translation of promising compounds from the laboratory to clinical applications requires synthetic methods that are not only efficient but also sustainable and scalable. Traditional organic synthesis can be time-consuming and rely on harsh reagents. nih.gov Consequently, significant effort is being directed toward developing "green" and scalable chemistry for naphthofurandione derivatives.

One major advancement is the use of microwave-assisted (MA) organic synthesis . nih.gov This technique has been successfully used to produce 2-substituted-1,4-naphthoquinone derivatives, offering a more sustainable alternative to conventional heating. MA synthesis provides cleaner reactions, higher yields, and significantly shorter reaction times, demonstrating that the effect is not purely thermal. nih.gov

Another green approach is biocatalysis , which uses enzymes to perform specific chemical transformations. For instance, the antitumor compound (S)-5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione was prepared in its racemic form through chemical steps, followed by enzymatic kinetic resolution to obtain the desired enantiomerically pure form. unimi.it This highlights the use of enzymes like lipases for their high selectivity, which is difficult to achieve with conventional chemistry. unimi.it

For scalability, researchers are exploring methods like one-pot synthesis and continuous-flow microreactors. sld.cunih.gov Microwave-assisted thermolysis, for example, is an energy-efficient method that has been used for the high-throughput synthesis of related materials, achieving high reaction yields in minutes. oaepublish.com Such scalable and energy-efficient methods are critical for producing the larger quantities of compounds needed for extensive preclinical and clinical evaluation. nih.govdtu.dk

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the therapeutic potential and possible side effects of naphthofurandione derivatives, a comprehensive understanding of their mechanism of action is essential. Systems biology offers a holistic approach to achieve this by moving beyond the study of a single target to analyze the effect of a compound on the entire cellular system. nih.govfrontiersin.orgfrontiersin.org

This approach involves the large-scale quantification of various biomolecules using high-throughput "omics" technologies, such as transcriptomics (measuring gene expression), proteomics (measuring protein levels), and metabolomics (measuring metabolites). nih.govmdpi.com By treating cells or tissues with a naphthofurandione derivative and then applying these omics techniques, researchers can obtain a snapshot of all the molecular changes that occur. frontiersin.org

The vast datasets generated are then analyzed using computational tools, including pathway enrichment and network analysis, to identify the biological pathways and protein-protein interaction (PPI) networks that are significantly affected by the compound. nih.govmdpi.com This can reveal not only the intended mechanism of action but also potential off-target effects, providing a more complete picture of the drug's activity. frontiersin.org Such a systems-level assessment can help in understanding the complex molecular events underlying a compound's efficacy and in discovering new candidate genes or biomarkers for therapeutic response. mdpi.com

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

The discovery of new drugs is a long and expensive process. frontiersin.org To accelerate the identification of novel, potent naphthofurandione derivatives, researchers are increasingly integrating high-throughput screening (HTS) with advanced computational methods. nih.govbmglabtech.com This synergy creates a powerful and efficient engine for drug discovery. frontiersin.org

The process often begins with computational methods , such as virtual screening and molecular docking. openmedicinalchemistryjournal.comresearchgate.net These techniques use computer models to screen vast digital libraries of potential compounds, predicting their ability to bind to a specific biological target. researchgate.netresearchgate.net This allows scientists to prioritize a smaller, more manageable number of compounds for synthesis and testing, saving significant time and resources. emanresearch.org

The prioritized candidates are then subjected to High-Throughput Screening (HTS) , an automated process that can test thousands of compounds for their biological activity in a short period. bmglabtech.comnih.gov HTS assays are designed to rapidly identify "hits"—compounds that show a desired effect, such as inhibiting a target enzyme or killing cancer cells. bmglabtech.com The results from HTS provide the crucial starting point for further optimization. bmglabtech.com

This integrated workflow, where computational predictions are validated by experimental HTS, streamlines the entire discovery pipeline. nih.gov It allows for the rapid exclusion of inactive compounds and focuses efforts on the most promising leads, ultimately accelerating the journey from initial concept to a potential new drug. frontiersin.orgbmglabtech.com

Q & A

Q. What are the standard synthetic routes for naphthofurandione derivatives, and how can reaction conditions be optimized for yield?

Naphthofurandione derivatives are commonly synthesized via multicomponent reactions, such as [2+2]/[2+1] cycloadditions involving alkynyl Fischer carbene complexes (FCCs). For example, Scheme 34 in details a reaction pathway yielding 5,10- and 5,6-naphthofurandione derivatives in near 1:1 ratios. Optimization involves adjusting catalysts (e.g., transition metals), temperature, and solvent polarity. Purity can be monitored via HPLC and TLC, with structural confirmation using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing naphthofurandione derivatives, and how should data interpretation be approached?

Key techniques include:

- NMR (1H/13C) to confirm regiochemistry and substituent positions.

- FT-IR to identify functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography for absolute stereochemical determination. Data interpretation should cross-reference experimental results with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate the biological activity of naphthofurandione derivatives?

Begin by selecting target-specific assays. For enzyme inhibition (e.g., Cdc25 phosphatases), use fluorometric or colorimetric assays with recombinant proteins. Include positive controls (e.g., known inhibitors) and measure IC50 values via dose-response curves. Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of naphthofurandione derivatives across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature), cell lines, or compound solubility. To address this:

Q. How can computational modeling enhance the design of naphthofurandione-based inhibitors?

Molecular docking (e.g., AutoDock) and MD simulations can predict binding modes and stability. For example, used AUTODOCK to map interactions between naphthofurandione derivatives and Cdc25 isoforms, identifying key residues (Tyr428, Arg479) for selectivity. Pharmacophore modeling (Field Templater) further refines scaffold optimization .

Q. What methodologies validate the mechanistic pathways of naphthofurandione derivatives in complex biological systems?

Combine:

Q. How do stereochemical variations in naphthofurandione derivatives impact their bioactivity and metabolic stability?

Synthesize enantiomers via chiral catalysts or resolution techniques. Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) and activity using enantiomer-specific assays. For example, highlights how hydrophobic interactions vary between isoforms based on substituent positioning .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in naphthofurandione studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50. Apply the Hill equation for cooperativity analysis. Report 95% confidence intervals and use bootstrap resampling for small datasets .

Q. How should researchers address ethical considerations in preclinical studies involving naphthofurandione derivatives?

Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and human tissue use (IRB approval). Document compound toxicity (e.g., LD50) and environmental impact (e.g., biodegradability assays) .

What frameworks ensure rigorous formulation of research questions for grant proposals or publications?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example, a FINER-aligned question: “Does stereoselective synthesis of naphthofurandione derivatives improve Cdc25B inhibition specificity compared to racemic mixtures?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.